Formyl phosphate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
CHO5P-2 |
|---|---|
Molecular Weight |
123.99 g/mol |
IUPAC Name |
formyl phosphate |
InChI |
InChI=1S/CH3O5P/c2-1-6-7(3,4)5/h1H,(H2,3,4,5)/p-2 |
InChI Key |
TVISEJUYYBUVNV-UHFFFAOYSA-L |
SMILES |
C(=O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(=O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Biological Formation and Biosynthetic Precursors of Formyl Phosphate 2
Enzymatic Generation of Formyl Phosphate(2-)
The biosynthesis of formyl phosphate(2-) is primarily an enzyme-catalyzed process, crucial for specific metabolic pathways.
ATP-Dependent Formylation of Formate (B1220265)
The principal enzymatic route for formyl phosphate(2-) synthesis involves the direct phosphorylation of formate, a reaction driven by the hydrolysis of adenosine (B11128) triphosphate (ATP). This process is catalyzed by the enzyme formate kinase (EC 2.7.2.6). wikipedia.orgqmul.ac.uk The reaction can be summarized as follows:
ATP + formate ⇌ ADP + formyl phosphate (B84403) wikipedia.orgqmul.ac.uk
This reaction is fundamental in the metabolism of certain organisms, such as Clostridium cylindrosporum, where the enzymatic synthesis of formyl phosphate was first studied in detail. wikipedia.orgqmul.ac.uk The systematic name for the enzyme catalyzing this reaction is ATP:formate phosphotransferase. wikipedia.orgqmul.ac.uk
Role of Acetate (B1210297) Kinase Promiscuity in Formyl Phosphate(2-) Synthesis
Interestingly, the generation of formyl phosphate(2-) is not exclusively the domain of specialized formate kinases. Acetate kinase (Ack), an enzyme central to acetate metabolism, has been shown to exhibit catalytic promiscuity, meaning it can act on substrates other than its primary one. uni-marburg.deresearchgate.net Specifically, acetate kinases from various organisms, including Salmonella typhimurium and Escherichia coli, can catalyze the phosphorylation of formate to formyl phosphate. researchgate.net
This promiscuous activity of acetate kinase has been harnessed in synthetic biology to develop novel metabolic pathways. researchgate.netnih.govosti.gov By exploiting this off-target activity, researchers are engineering new-to-nature cascades for formate assimilation, where formyl phosphate serves as a key intermediate. nih.govosti.gov This approach is a cornerstone in efforts to establish a carbon-neutral bioeconomy by converting C1 compounds like formate into value-added products. researchgate.net
Table 1: Comparison of Formate Kinase and Promiscuous Acetate Kinase
| Feature | Formate Kinase | Acetate Kinase (Promiscuous Activity) |
| Primary Reaction | ATP + formate → ADP + formyl phosphate | ATP + acetate → ADP + acetyl phosphate |
| Promiscuous Reaction | Not applicable | ATP + formate → ADP + formyl phosphate researchgate.net |
| Biological Context | Specific formate metabolism pathways wikipedia.orgqmul.ac.uk | Central acetate metabolism, synthetic biology applications uni-marburg.deresearchgate.net |
| Significance | Natural formate utilization wikipedia.org | Potential for engineered carbon fixation pathways nih.govosti.gov |
Mechanistic Insights into Enzyme-Catalyzed Formyl Phosphate(2-) Formation
The enzymatic formation of formyl phosphate(2-) is a critical, albeit often transient, step in several biochemical reactions. In the case of PurT glycinamide (B1583983) ribonucleotide (GAR) transformylase, a sequential mechanism is proposed where a short-lived formyl phosphate intermediate is formed first. wikipedia.org This intermediate is then subject to nucleophilic attack by the amine group of GAR to transfer the formyl group. wikipedia.org Evidence for this formyl phosphate intermediate has been bolstered by mutagenesis experiments, where a mutant PurT enzyme with a weakened affinity for formate was used. wikipedia.org
Similarly, studies on N10-formyltetrahydrofolate synthetase provide strong evidence for formyl phosphate as a tightly bound intermediate. nih.govnih.gov The enzyme catalyzes the formation of ATP from carbamyl phosphate (an analog of formyl phosphate) and ADP, a reaction that supports a stepwise mechanism involving formyl phosphate. nih.gov Rapid-quench studies have revealed a "burst" of ADP formation that is significantly faster than the steady-state rate, which is consistent with the slow dissociation of the enzyme-bound products, ADP and formyl phosphate. nih.gov The substrate activity of chemically synthesized formyl phosphate has been confirmed in the reaction catalyzed by formyltetrahydrofolate synthetase, further solidifying its role as a key intermediate. nih.gov
Non-Enzymatic or Damaged-DNA-Derived Formation Pathways of Formyl Phosphate(2-)
Beyond direct enzymatic synthesis, formyl phosphate(2-) can also arise from non-enzymatic pathways, particularly those linked to cellular damage.
Oxidative DNA Damage Leading to Formyl Phosphate(2-) Precursors
A significant non-enzymatic source of formyl phosphate(2-) is the oxidative damage of DNA. wikipedia.orgaacrjournals.org Specifically, the oxidation of the 5'-position of the deoxyribose sugar in the DNA backbone can lead to the formation of strand breaks with 3'-formylphosphate residues. aacrjournals.orgnih.gov This process is driven by radical chemistry within the cell, often initiated by oxidative stress. wikipedia.org
The resulting 3'-formylphosphate is a reactive acylating agent. aacrjournals.org This high reactivity allows it to transfer the formyl group to nearby nucleophiles, such as the amine groups of lysine (B10760008) residues in histone proteins, leading to N6-formyllysine. aacrjournals.orgnih.govnih.gov This modification of histones represents a form of cellular damage and may interfere with the normal epigenetic regulation of gene expression. nih.govnih.gov Agents that cause 5'-oxidation of deoxyribose, such as the radiomimetic drug neocarzinostatin, have been shown to induce the formation of these 3'-formylphosphate residues and subsequent protein formylation. aacrjournals.orgnih.govnih.gov
Table 2: Formation of Formyl Phosphate(2-) from Oxidative DNA Damage
| Initiating Event | DNA Target | Resulting Lesion | Reactive Product | Consequence |
| Oxidative Stress wikipedia.org | 5'-position of deoxyribose aacrjournals.orgnih.gov | Strand break with 3'-formylphosphate terminus aacrjournals.orgnih.gov | Formyl phosphate(2-) moiety aacrjournals.org | Formylation of nuclear proteins (e.g., histones) aacrjournals.orgnih.gov |
Hypothetical Prebiotic Formation of Formyl Phosphate(2-) Analogues
In the context of the origin of life, formyl phosphate has been considered a plausible intermediate in prebiotic chemistry. nih.gov Models of biochemistry at alkaline hydrothermal vents suggest that simple C1 compounds like formate could have been central to early metabolic pathways. nih.gov Ammonium (B1175870) formate, which could have been abundant on the prebiotic Earth from the hydrolysis of cyanide, might have given rise to formyl phosphate under concentrated conditions. nasa.gov
Formyl phosphate, along with other high-energy compounds like acetyl phosphate, could have served as an early form of metabolic energy currency before the advent of ATP. nih.gov It is hypothesized that in a prebiotic world, formamide, a simple molecule containing all the necessary elements for biomolecules, could have promoted phosphorylation reactions in the presence of phosphate minerals, potentially leading to the formation of formyl phosphate and other phosphorylated precursors of life. wikipedia.org
Enzymatic Catalysis and Transformylase Mechanisms Involving Formyl Phosphate 2
Formyltetrahydrofolate Synthetase (FTHFS) and Formyl Phosphate(2-) Utilization
Formyltetrahydrofolate synthetase (FTHFS) is a crucial enzyme in one-carbon metabolism, catalyzing the ATP-dependent formylation of tetrahydrofolate (THF) to produce N¹⁰-formyltetrahydrofolate. oup.comwikipedia.org The reaction mechanism proceeds through the formation of a formyl phosphate (B84403) intermediate. sc.edunih.gov FTHFS from various sources, including bacteria and yeast, has been instrumental in elucidating the role of formyl phosphate(2-). nih.gov
Kinetic Characterization of Formyl Phosphate(2-) as an Enzyme-Bound Intermediate
Kinetic studies provide compelling evidence for formyl phosphate as a transient, enzyme-bound intermediate in the FTHFS-catalyzed reaction. nih.govnih.gov In the absence of tetrahydrofolate, FTHFS from both bacterial and yeast sources catalyzes a slow, formate-dependent formation of ADP. nih.gov This "formate kinase" activity is an intrinsic part of the FTHFS catalytic center, as demonstrated by the coordinate inactivation of both kinase and synthetase activities by heat and sulfhydryl reagents. nih.gov The synthesis of the formyl phosphate intermediate during this process was confirmed by trapping it as formyl hydroxamate. nih.gov
| Enzyme Source | Activity Measured | Key Kinetic Finding | Significance |
| Bacterial and Yeast FTHFS | Formate-dependent ADP formation | Slow steady-state rate; activity co-inactivates with synthetase activity. nih.gov | Confirms "formate kinase" activity is intrinsic to FTHFS. |
| Bacterial and Yeast FTHFS | Rapid-quench kinetics | "Burst" of ADP formation (6.4 s⁻¹) much faster than steady-state (0.024 s⁻¹). nih.gov | Indicates slow product (ADP, formyl phosphate) release is rate-limiting in the absence of THF. |
| Bacterial and Yeast FTHFS | Product formation from E-formyl phosphate-ADP | "Burst" of N¹⁰-formyltetrahydrofolate formation (18 s⁻¹) upon THF addition. nih.gov | Demonstrates the pre-formed intermediate is competent for the final reaction step. |
| Clostridium cylindrosporum FTHFS | Reaction with synthetic formyl phosphate | Supports both forward and reverse reactions, but with lower kcat values. nih.gov | Confirms formyl phosphate is a viable, albeit less efficiently utilized, substrate. |
Substrate Specificity and Allosteric Regulation in FTHFS Activity
The activity of FTHFS is influenced by its substrates and the presence of specific cations. researchgate.netresearchgate.net The enzyme from Methylobacterium extorquens utilizes Mg²⁺ for maximal catalytic activity, but can also function with Mn²⁺ and Ca²⁺. researchgate.net Kinetic analysis of this enzyme revealed a much higher Km value for formate (B1220265) compared to ATP and tetrahydrofolate, indicating that the enzyme's ligation activity is highly dependent on the formate concentration. researchgate.net In eukaryotes, FTHFS activity is part of a multifunctional protein, C-1-tetrahydrofolate synthase, which exists in both mitochondrial and cytoplasmic isoforms with different cofactor preferences (NAD⁺ vs. NADP⁺). wikipedia.orgnih.gov
Allosteric regulation is a key mechanism for controlling enzyme activity. numberanalytics.com In FTHFS, the binding of regulatory molecules can induce conformational changes that alter substrate binding or catalysis. numberanalytics.com For instance, studies on FTHFS from Moorella thermoacetica show that monovalent cations like potassium and cesium are required for optimal activity and for stabilizing the enzyme's tetrameric structure at high temperatures. researchgate.net Substrate inhibition by ATP has also been observed, which is explained by the crystal structure showing an additional ATP molecule crowding the active site when the formylphosphate intermediate is already present. researchgate.net This suggests a form of negative cooperativity between the subunits of the tetrameric enzyme. researchgate.net Furthermore, 5-formyltetrahydrofolate, a side product of serine hydroxymethyltransferase, can act as an inhibitor for some C₁-metabolizing enzymes. frontiersin.org
Positional Isotope Exchange Studies Elucidating Reaction Intermediates
Positional isotope exchange (PIX) is a powerful technique used to probe reaction mechanisms, particularly the formation and fate of intermediates. acs.org In the context of FTHFS, PIX studies have been conducted using ATP labeled with ¹⁸O in the β,γ-bridge position ([β,γ-¹⁸O]ATP). nih.govresearchgate.net The experiments were designed to detect the reversible formation of the enzyme-bound formyl phosphate intermediate from ATP and formate. If the γ-phosphoryl group of ATP is transferred to formate to form formyl phosphate, and if this intermediate can then be re-attacked by the enzyme-bound ADP, it would lead to the scrambling of the ¹⁸O label between the β,γ-bridge and the β-nonbridge positions of the re-formed ATP.
However, during turnover experiments in the presence of either tetrahydrofolate or a competitive inhibitor, pteroyltriglutamate, no evidence of isotope scrambling was observed via ³¹P NMR spectroscopy. nih.govresearchgate.net The absence of positional isotope exchange suggests that the central enzyme-substrate complex imposes significant conformational restraints that limit the free rotation of the β-phosphate oxygens of the bound ADP product. nih.gov This finding is consistent with a sequential mechanism where the substrates bind in a specific order and the release of products is also ordered, preventing the reversal of the phosphorylation step under these experimental conditions. nih.govnih.gov
Glycinamide (B1583983) Ribonucleotide Transformylase (GAR Tfase) Mechanisms
GAR transformylase catalyzes the formylation of glycinamide ribonucleotide (GAR), a key step in de novo purine (B94841) biosynthesis. wikipedia.orgiupac.org In organisms like Escherichia coli, two distinct enzymes can perform this reaction: the PurN-encoded transformylase, which uses N¹⁰-formyltetrahydrofolate as the formyl donor, and the PurT-encoded transformylase, which utilizes formate and ATP. iupac.orgacs.orgnih.gov The focus here is on the PurT enzyme and its reliance on a formyl phosphate intermediate.
PurT GAR Transformylase and the Formyl Phosphate(2-) Intermediate
The PurT GAR transformylase belongs to the ATP-grasp superfamily of enzymes, a group characterized by a catalytic mechanism that involves ATP and proceeds through an acyl phosphate intermediate. nih.govscispace.com Unlike the PurN enzyme, PurT requires ATP and formate as substrates. acs.orgnih.gov The catalytic mechanism is proposed to occur in a sequential manner, starting with the formation of a short-lived formyl phosphate intermediate from the reaction between ATP and formate. wikipedia.org This high-energy intermediate is then susceptible to nucleophilic attack by the amino group of GAR, resulting in the transfer of the formyl group to produce formyl-GAR. wikipedia.org Evidence supporting this proposed mechanism includes the transfer of an oxygen atom from the substrate formate into the inorganic phosphate product. acs.org
Evidence for Formyl Phosphate(2-) as a Kinetically Competent Intermediate
Substantial evidence confirms that formyl phosphate is a chemically and kinetically competent intermediate in the PurT GAR transformylase reaction. acs.orgnih.gov Kinetic studies of the wild-type E. coli enzyme demonstrated that the reaction requires all three substrates (ATP, formate, and GAR) to be bound before catalysis can occur, which is consistent with the formation of an intermediate. acs.orgnih.gov
Crucially, when the wild-type enzyme is incubated with synthetically prepared formyl phosphate, ADP, and GAR, it can catalyze the formation of both ATP and formyl-GAR, demonstrating the chemical competence of formyl phosphate to participate in the reaction. wikipedia.org Further compelling evidence comes from the characterization of a mutant PurT enzyme, G162I. acs.org This mutant exhibits a weakened affinity for formate and has been shown to release formyl phosphate into the solution, allowing for its detection. acs.orgnih.gov The G162I mutant can still produce formyl-GAR, and its steady-state kinetic parameters have been determined for the full reaction as well as for side reactions. acs.org These collective findings, combining kinetic analyses of the wild-type enzyme, the direct use of synthetic formyl phosphate, and the characterization of a mutant that accumulates the intermediate, provide a robust case for formyl phosphate(2-) as a key, kinetically competent intermediate in the PurT-catalyzed reaction. acs.orgnih.govunam.mx
| Enzyme | Experiment | Finding | Significance |
| Wild-type PurT | Steady-state kinetics | Requirement for all three substrates (ATP, formate, GAR) to be bound before catalysis. acs.orgnih.gov | Consistent with a sequential mechanism involving an intermediate. |
| Wild-type PurT | Reaction with intermediates | Incubation with formyl phosphate, ADP, and GAR yields ATP and formyl-GAR. wikipedia.org | Demonstrates formyl phosphate is chemically and kinetically competent to drive the reaction. |
| G162I Mutant PurT | Characterization of mutant | The mutant enzyme releases formyl phosphate into the solution. acs.orgnih.gov | Provides direct evidence for the formation of the formyl phosphate intermediate during the catalytic cycle. |
| Isotope Labeling | ¹⁸O from formate | The oxygen atom from formate is incorporated into the inorganic phosphate product. acs.orgscispace.com | Supports the formation of a phosphoanhydride intermediate like formyl phosphate. |
Active Site Architecture and Catalytic Residues in PurT
The enzyme glycinamide ribonucleotide (GAR) transformylase encoded by the purT gene in Escherichia coli is a member of the ATP-grasp superfamily of proteins. acs.org A common feature of this superfamily is a three-domain structure (A, B, and C) and a catalytic mechanism that proceeds via an acyl phosphate intermediate, requiring ATP. acs.org The crystal structure of PurT reveals that ATP binds in a wedge between the B and C domains. acs.org
The active site of PurT is a well-defined pocket where the substrates, GAR and ATP, are precisely positioned by a network of interacting amino acid residues. The structure of a ternary complex containing PurT, a non-hydrolyzable ATP analogue (AMPPNP), and GAR has provided significant insight into this architecture. acs.org The GAR substrate is anchored within the active site through interactions with several key residues. acs.org The amino group of GAR, which undergoes formylation, is positioned just 2.8 Å from one of the γ-phosphoryl oxygens of the bound ATP analogue, a proximity critical for catalysis. acs.org
Key catalytic and binding residues within the PurT active site have been identified through structural studies. acs.org These interactions ensure the correct orientation of substrates for the reaction to proceed. acs.orgscispace.com
Table 1: Key Amino Acid Residues in the E. coli PurT Active Site
| Substrate | Interacting Residues |
|---|---|
| Glycinamide Ribonucleotide (GAR) | Glu 82, Asp 286, Lys 355, Arg 362, Arg 363 |
| Adenosine (B11128) Triphosphate (ATP) | Arg 114, Lys 155, Glu 195, Glu 203, Glu 267 |
Data sourced from structural analysis of PurT complexed with substrates. acs.org
Comparison with PurN GAR Transformylase (Folate-Dependent Pathway)
In many organisms, including E. coli, a second GAR transformylase exists, encoded by the purN gene. unam.mx While both PurT and PurN catalyze the same reaction—the formylation of GAR to formylglycinamide ribonucleotide (fGAR)—they are not isoenzymes and operate via distinct mechanisms using different cofactors. iupac.orgresearchgate.net There is no significant amino acid sequence homology between the two enzymes. unam.mx
The most fundamental difference lies in the source of the formyl group. PurT utilizes free formate and requires ATP for its activation. scispace.comwikipedia.org In contrast, PurN is a folate-dependent enzyme, using N¹⁰-formyltetrahydrofolate (N¹⁰-formyl-THF) as the formyl donor in a reaction that does not require ATP. unam.mxwikipedia.org This distinction reflects two different evolutionary solutions to the same biochemical problem. In E. coli, PurT is estimated to be responsible for 14-50% of GAR formylation. wikipedia.org While PurN is found in both prokaryotes and eukaryotes, PurT is present only in some eubacteria and certain thermophilic archaebacteria. researchgate.net
Table 2: Comparison of PurT and PurN GAR Transformylases
| Feature | PurT | PurN |
|---|---|---|
| Gene | purT | purN |
| Formyl Donor | Formate wikipedia.org | N¹⁰-formyltetrahydrofolate wikipedia.org |
| Cofactor Requirement | ATP wikipedia.org | Tetrahydrofolate iupac.org |
| Mechanism | Sequential, via formyl phosphate intermediate wikipedia.org | Direct transfer, via tetrahedral intermediate wikipedia.org |
| Homology | No significant homology to PurN unam.mx | No significant homology to PurT unam.mx |
| Distribution | Some eubacteria and archaebacteria researchgate.net | Prokaryotes and eukaryotes researchgate.net |
The mechanistic pathways of PurT and PurN are fundamentally different. PurT follows a sequential mechanism where ATP first reacts with formate to generate a high-energy formyl phosphate intermediate. iupac.orgwikipedia.org This activated intermediate is then subject to nucleophilic attack by the amino group of GAR to yield fGAR. iupac.org The existence of the formyl phosphate intermediate has been confirmed; for instance, a mutant PurT with weakened formate affinity was shown to produce formyl phosphate. iupac.orgnih.gov
In stark contrast, the PurN-catalyzed reaction proceeds via a direct transfer mechanism. iupac.orgwikipedia.org The amino group of GAR directly attacks the formyl carbon of N¹⁰-formyl-THF, leading to the formation of a negatively charged tetrahedral intermediate. iupac.org Key active site residues in PurN, such as His108, are proposed to stabilize this transition state. wikipedia.org
The existence of two structurally and mechanistically distinct enzymes (PurT and PurN) that catalyze the identical formylation step in purine biosynthesis is a classic example of convergent evolution. researchgate.netresearchgate.net These enzymes evolved independently from different protein ancestors to fulfill the same essential biological function. Their different dependencies on formate versus folate cofactors may provide metabolic flexibility to organisms under varying environmental conditions. researchgate.net
Formyl Phosphate Reductase Activity and Engineering
The high-energy nature of formyl phosphate(2-) makes it an attractive, albeit transient, intermediate for synthetic biology and biocatalysis. researchgate.netresearchgate.net Researchers have focused on engineering new-to-nature enzymatic cascades that utilize formyl phosphate(2-) as a key intermediate for the production of valuable chemicals. nih.govosti.gov A primary goal has been the development of a synthetic pathway to reduce formate to formaldehyde (B43269), a crucial C1 building block. researchgate.netresearchgate.net This is achieved through a two-step process: the activation of formate to formyl phosphate(2-), followed by its reduction to formaldehyde. nih.gov
Discovery of Promiscuous Formyl Phosphate(2-) Reductase Activities in Diverse Enzymes
Since a natural enzyme for the specific reduction of formyl phosphate(2-) to formaldehyde is not known to exist, scientists have searched for this capability as a promiscuous activity in other enzymes. researchgate.net The strategy involved screening various reductases that naturally act on other acyl-phosphate compounds. researchgate.net Four families of reductases were evaluated for their ability to reduce formyl phosphate(2-), which was generated in situ using acetate (B1210297) kinase. researchgate.netresearchgate.net
Among the tested enzymes, N-acetyl-γ-glutamyl phosphate (NAGP) reductase (ArgC) showed the most significant promiscuous activity. researchgate.netresearchgate.net A screen of ArgC homologs from different organisms revealed that the enzyme from Denitrovibrio acetiphilus (DaArgC) was particularly effective, displaying a formaldehyde production rate four times higher than that of the E. coli ArgC. researchgate.netuni-marburg.de
Table 3: Enzyme Families Screened for Promiscuous Formyl Phosphate(2-) Reductase Activity
| Enzyme Family | Native Reaction |
|---|---|
| N-acetyl-γ-glutamyl phosphate reductase (ArgC) | Reduction of N-acetyl-γ-glutamyl phosphate |
| Aspartate semialdehyde dehydrogenase (ASD) | Reduction of aspartyl-β-phosphate |
| Glyceraldehyde-3-phosphate dehydrogenase (GapA) | Reduction of 1,3-bisphosphoglycerate |
| γ-glutamyl phosphate reductase (ProA) | Reduction of γ-glutamyl phosphate |
Data sourced from promiscuity screening studies. researchgate.net
Engineering New-to-Nature Enzymatic Cascades for Formyl Phosphate(2-) Transformation
Building on the discovery of promiscuous reductase activity, a novel, two-enzyme cascade, termed the "phosphate (Pi) route," was constructed to convert formate to formaldehyde. researchgate.netresearchgate.net This synthetic pathway functions both in vitro and in vivo. nih.govosti.gov
The cascade operates as follows:
Activation: Acetate kinase (ACK), an enzyme known for its promiscuity, catalyzes the phosphorylation of formate using ATP to produce the formyl phosphate(2-) intermediate. researchgate.netresearchgate.net
Reduction: The engineered formyl phosphate reductase (FPR), derived from a promiscuous enzyme like DaArgC, then catalyzes the NAD(P)H-dependent reduction of formyl phosphate(2-) to formaldehyde. researchgate.netucsd.edu
This engineered pathway provides a direct route from formate to formaldehyde, a key hub molecule for synthetic C1 metabolism. researchgate.netbiorxiv.org
This effort led to the creation of a triple substitution variant, DaArgC3, with vastly improved properties for the desired reaction. researchgate.net The engineered enzyme exhibited a complete loss of its native activity toward N-acetyl-γ-glutamyl phosphate, thereby preventing metabolic cross-talk. researchgate.net Most importantly, it showed a 300-fold shift in specificity toward formyl phosphate(2-) and had reduced side reactivity with other acyl phosphates like acetyl phosphate. researchgate.net This tailored enzyme significantly enhanced the in vivo conversion of formyl phosphate(2-), demonstrating the power of enzyme engineering to create highly efficient, new-to-nature biocatalysts. researchgate.netnih.gov
General Principles of Phosphoryl and Formyl Group Transfer in Enzymatic Contexts
The transfer of phosphoryl and formyl groups is fundamental to many biochemical processes. Enzymes that catalyze these reactions employ sophisticated mechanisms to facilitate what would otherwise be slow and specific transformations. These enzymatic strategies often involve the activation of substrates, typically through the use of adenosine triphosphate (ATP), and proceed through distinct mechanistic pathways.
ATP-Dependent Substrate Activation Mechanisms
In many enzymatic reactions, the transfer of a formyl group is preceded by the activation of a substrate, a process frequently powered by the hydrolysis of ATP. nih.gov This activation renders the substrate more susceptible to nucleophilic attack. A common strategy involves the formation of a high-energy acyl phosphate intermediate. nih.gov
A key example of this is the reaction catalyzed by the E. coli PurT-encoded glycinamide ribonucleotide (GAR) transformylase. nih.gov This enzyme utilizes ATP and formate to formylglycinamide ribonucleotide (fGAR). nih.gov The reaction mechanism involves the activation of formate by ATP to create a transient, high-energy formyl phosphate intermediate. nih.govwikipedia.orgiupac.org This intermediate is then attacked by the amino group of GAR to complete the formyl transfer. wikipedia.org
The formation of formyl phosphate from ATP and formate is a critical activation step. researcher.life Evidence for formyl phosphate as a kinetically and chemically competent intermediate comes from several lines of research. nih.govwikipedia.org For instance, incubating PurT GAR transformylase with synthetically prepared formyl phosphate, along with ADP and GAR, results in the formation of ATP and fGAR, demonstrating its viability in the catalytic cycle. wikipedia.org Furthermore, mutagenesis studies on PurT GAR transformylase, which resulted in a weakened affinity for formate, led to the detection and trapping of the formyl phosphate intermediate. wikipedia.orgiupac.org
This ATP-dependent activation is a hallmark of the ATP-grasp superfamily of enzymes, to which PurT GAR transformylase belongs. wikipedia.orgacs.org These enzymes share a common mechanistic theme of utilizing ATP to generate an acyl phosphate intermediate. nih.govacs.org The binding of ATP, often facilitated by magnesium ions (Mg²⁺) that coordinate with the phosphate groups, enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the substrate. libretexts.orguchicago.edu
| Enzyme Family | General Mechanism | Intermediate | Example Enzyme |
| ATP-Grasp Superfamily | ATP-dependent carboxylate/formate activation | Acyl phosphate/Formyl phosphate | PurT GAR transformylase |
Concerted vs. Stepwise Phosphoryl Transfer Pathways
Phosphoryl transfer reactions, a core component of ATP-dependent activation, can proceed through different mechanistic pathways. The two primary models are concerted and stepwise mechanisms. nih.gov
A concerted mechanism , also known as an SN2-type reaction, involves a single transition state where the bond to the incoming nucleophile is formed concurrently with the breaking of the bond to the leaving group. libretexts.orgnih.gov In this pathway, the phosphorus center passes through a trigonal bipyramidal transition state. libretexts.org
A stepwise mechanism , on the other hand, involves the formation of a discrete intermediate. nih.gov This can occur through two main routes:
Associative (addition-elimination): The nucleophile first adds to the phosphorus center, forming a pentavalent phosphorane intermediate. This intermediate then breaks down, expelling the leaving group. libretexts.orgnih.gov
Dissociative (elimination-addition): The leaving group departs first, generating a transient, highly reactive metaphosphate intermediate, which is then rapidly attacked by the nucleophile. nih.gov
In the context of formyl phosphate formation by enzymes like PurT GAR transformylase, the mechanism is considered stepwise. wikipedia.orgiupac.org The reaction initiates with the nucleophilic attack of formate on the γ-phosphate of ATP, leading to the formation of the formyl phosphate intermediate and ADP. wikipedia.orgresearcher.life This is followed by the subsequent nucleophilic attack by the amine group of the primary substrate on the formyl phosphate. wikipedia.org Positional isotope exchange studies and the kinetic competence of formyl phosphate support this sequential, stepwise pathway. nih.govwikipedia.orgacs.org
The choice between a concerted and a stepwise pathway can be influenced by several factors, including the nature of the nucleophile, the leaving group, and the enzyme's active site environment, which can stabilize or destabilize potential intermediates. nih.govresearchgate.net While some phosphoryl transfer reactions proceed through a single transition state, the evidence for enzymes like N¹⁰-formyltetrahydrofolate synthetase and PurT GAR transformylase points towards a mechanism involving a distinct formyl phosphate intermediate. nih.govnih.govnih.gov
| Mechanism Type | Key Feature | Intermediate (if any) | Relevance to Formyl Phosphate Formation |
| Concerted (SN2-type) | Single transition state | None | Less likely for enzymes like PurT GAR transformylase |
| Stepwise (Associative) | Pentavalent phosphorane intermediate | Phosphorane | A possible description of the transition state geometry |
| Stepwise (Dissociative) | Metaphosphate intermediate | Metaphosphate | Not the primary proposed pathway for formyl phosphate synthesis |
| Stepwise (Sequential) | Formation of a distinct intermediate before the final product | Formyl phosphate | The proposed mechanism for PurT GAR transformylase |
Metabolic Roles and Pathways Involving Formyl Phosphate 2
Central Role in de novo Purine (B94841) Biosynthesis
The synthesis of purine nucleotides from simpler precursors, known as the de novo purine biosynthesis pathway, is essential for creating the building blocks of DNA and RNA, as well as important energy carriers and signaling molecules. wikipedia.orguomustansiriyah.edu.iqwikipedia.org Formyl phosphate(2-) is a key intermediate in two formylation steps within this pathway.
Formylation of Glycinamide (B1583983) Ribonucleotide (GAR)
The third step in de novo purine biosynthesis involves the formylation of glycinamide ribonucleotide (GAR) to produce N-formylglycinamide ribonucleotide (fGAR). wikipedia.orgclockss.org In some organisms, such as E. coli, this transformation can be catalyzed by the enzyme GAR transformylase (PurT). wikipedia.orgrhea-db.org The reaction mechanism involves an ATP-dependent activation of formate (B1220265) to formyl phosphate (B84403), which then serves as the formyl group donor for the formylation of GAR. rhea-db.orgwur.nl
This THF-independent mechanism proceeds through a formyl phosphate intermediate. wikipedia.org The enzyme first catalyzes the formation of formyl phosphate from formate and ATP. Subsequently, the amino group of GAR attacks the formyl phosphate, leading to the formation of fGAR and inorganic phosphate. ebi.ac.uk
Reaction: GAR + Formyl Phosphate(2-) → fGAR + Pi
| Metabolite | Role in GAR Formylation | Enzyme |
|---|---|---|
| Glycinamide Ribonucleotide (GAR) | Acceptor of the formyl group | GAR Transformylase (PurT) |
| Formyl Phosphate(2-) | Donor of the formyl group | |
| N-formylglycinamide ribonucleotide (fGAR) | Product of the formylation reaction |
Formylation of 5-Aminoimidazole-4-carboxyamide Ribotide (AICAR)
The penultimate step in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both AMP and GMP, involves the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR). asm.orgescholarship.org This reaction is catalyzed by AICAR transformylase, which is part of a bifunctional enzyme in humans that also possesses IMP cyclohydrolase activity (ATIC). asm.orgsoton.ac.ukreactome.org
The enzyme utilizes 10-formyltetrahydrofolate (10-formyl-THF) as the formyl donor to convert AICAR to 5-formamidoimidazole-4-carboxamide ribotide (FAICAR). reactome.orgwikipedia.orgslideserve.com While the primary pathway utilizes 10-formyl-THF, the potential for formyl phosphate to act as a formyl donor in this step under certain conditions or in different organisms cannot be entirely ruled out, given its role in GAR formylation.
Reaction: AICAR + 10-formyl-THF → FAICAR + THF
| Metabolite | Role in AICAR Formylation | Enzyme |
|---|---|---|
| 5-Aminoimidazole-4-carboxyamide Ribotide (AICAR) | Acceptor of the formyl group | AICAR Transformylase (part of ATIC) |
| 10-formyltetrahydrofolate (10-formyl-THF) | Primary donor of the formyl group | |
| 5-formamidoimidazole-4-carboxamide ribotide (FAICAR) | Product of the formylation reaction |
Contribution to One-Carbon Metabolism and Assimilation Pathways
One-carbon (C1) metabolism is a set of interconnected pathways that transfer and utilize one-carbon units in various biosynthetic processes. creative-proteomics.comwikipathways.org Formate is a key C1 compound, and its assimilation is crucial for the growth of certain organisms and for various biotechnological applications. wur.nl Formyl phosphate(2-) has emerged as a critical intermediate in novel, synthetic pathways designed for formate assimilation.
Synthetic Biology Approaches for Formate Assimilation via Formyl Phosphate(2-)
Synthetic biology aims to design and construct new biological parts, devices, and systems. uni-marburg.de In the context of C1 metabolism, researchers are developing synthetic pathways to enable common platform organisms like E. coli to utilize formate as a carbon source. wur.nluni-marburg.de One promising strategy involves the activation of formate to formyl phosphate, followed by its reduction to formaldehyde (B43269), a more readily assimilated C1 compound. biorxiv.orgoup.com
This "formyl phosphate route" is considered highly energy-efficient. biorxiv.orgoup.com It typically involves a two-enzyme cascade. osti.govx-mol.comnih.gov First, an enzyme with kinase activity, such as acetate (B1210297) kinase, is repurposed to phosphorylate formate to formyl phosphate. osti.govnih.gov Second, a reductase enzyme is used to convert formyl phosphate to formaldehyde. osti.govnih.gov This synthetic pathway provides a means to channel formate into central metabolism. uni-marburg.deresearchgate.net
Interfacing Formyl Phosphate(2-) Metabolism with Formaldehyde Assimilation
The formaldehyde produced from the formyl phosphate-mediated reduction of formate can then be assimilated into biomass through various natural or synthetic pathways. biorxiv.orgoup.com These include the ribulose monophosphate (RuMP) cycle, the xylulose monophosphate (XyIMP) cycle, and newly designed routes like the homoserine cycle or the formolase pathway. biorxiv.orgoup.com By interfacing the formyl phosphate-dependent formate reduction with these assimilation pathways, a complete route from a simple C1 feedstock to valuable multi-carbon compounds can be established. osti.govx-mol.comnih.gov
This approach has been demonstrated in E. coli, where the introduction of the formyl phosphate route, coupled with a formaldehyde assimilation pathway, enabled the formation of C2 compounds from formate as the sole carbon source. osti.govnih.govnih.gov
| Pathway Component | Description | Key Enzyme(s) |
|---|---|---|
| Formate Activation | ATP-dependent phosphorylation of formate to formyl phosphate. | Acetate Kinase (promiscuous activity) |
| Formyl Phosphate Reduction | Reduction of formyl phosphate to formaldehyde. | Formyl Phosphate Reductase (engineered) |
| Formaldehyde Assimilation | Incorporation of formaldehyde into central metabolism. | Enzymes of the RuMP cycle, XyIMP cycle, etc. |
Post-Translational Protein Modification (N-Formylation) through Formyl Phosphate(2-)
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function, localization, and stability. wikipedia.orgthermofisher.com While N-formylation of the initiating methionine in bacteria is a well-known co-translational modification, other forms of N-formylation can occur post-translationally. wikipedia.orgresearchgate.netmicrobialcell.com
Formylation of Lysine (B10760008) Residues in Histone Proteins
A notable metabolic role of formyl phosphate is the non-enzymatic formylation of lysine residues within histone proteins. This process is considered a secondary modification that arises as a consequence of oxidative DNA damage. pnas.orgnih.gov Specifically, the 5'-oxidation of deoxyribose in the DNA backbone, a type of damage induced by oxidative stress, generates a reactive intermediate known as a 3'-formylphosphate residue. pnas.orgnih.govresearchgate.net This labile formylphosphate can then transfer its formyl group to the ε-amino group (N⁶) of nearby lysine residues in histone proteins, resulting in the formation of N⁶-formyllysine. pnas.orgnih.gov
This modification is significant due to its chemical similarity to N⁶-acetyllysine, a critical epigenetic mark involved in regulating gene expression. pnas.orgnih.gov However, unlike acetylation, N⁶-formyllysine is not readily removed by several known histone deacetylases (HDACs), suggesting it can be a persistent modification. plos.org The accumulation of formyllysine on histones, particularly at sites normally targeted for acetylation or methylation, could interfere with the proper signaling functions of these epigenetic marks, potentially disrupting chromatin organization and gene expression. pnas.orgplos.org
Research has demonstrated that exposure of cells to DNA-damaging agents that specifically cause 5'-oxidation of deoxyribose, such as the antibiotic neocarzinostatin, leads to a dose-dependent increase in N⁶-formyllysine on histones. pnas.orgnih.govnih.gov This provides strong evidence for the pathway linking DNA oxidation to histone formylation via a formyl phosphate intermediate.
Links between Oxidative Stress, DNA Damage, and Protein Formylation
The formation of formyl phosphate and subsequent protein formylation is intrinsically linked to conditions of oxidative and nitrosative stress. pnas.orgnih.gov Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to widespread damage to cellular macromolecules, including DNA. researchgate.netmedsci.org
The 5'-position of deoxyribose in the DNA helix is particularly susceptible to oxidative attack. nih.gov This oxidation event is the genesis of the 3'-formylphosphate residue, which serves as the precursor for lysine formylation. pnas.orgnih.govuni-halle.de Therefore, histone formylation can be viewed as a direct molecular footprint of oxidative DNA damage. pnas.orgnih.gov
The process unfolds as follows:
Oxidative Stress : Cellular exposure to ROS from endogenous (e.g., metabolic byproducts) or exogenous sources. frontiersin.org
DNA Damage : ROS attacks the DNA backbone, specifically causing oxidation at the 5'-position of the deoxyribose sugar. nih.govresearchgate.net
Formation of 3'-Formylphosphate : This oxidative damage results in the creation of a reactive 3'-formylphosphate residue at the site of the DNA strand break. pnas.orgnih.gov
Protein Formylation : The highly reactive formyl phosphate intermediate acylates the nucleophilic N⁶-amino group of lysine side chains on adjacent histone proteins, forming stable N⁶-formyllysine adducts. pnas.orgnih.govnih.gov
This cascade demonstrates a direct mechanistic link between oxidative stress, the resulting DNA damage, and a specific, non-enzymatic post-translational modification of proteins. pnas.org The persistence of this modification may contribute to the pathophysiology associated with chronic oxidative stress by altering epigenetic regulation. pnas.orgnih.gov
Chemical Reactivity and Stability of Formyl Phosphate 2 in Physiological Environments
Hydrolysis Kinetics and Mechanism of Formyl Phosphate(2-)
The hydrolysis of formyl phosphate (B84403), like other phosphate esters, can proceed through different mechanistic pathways. These reactions generally involve a nucleophilic attack on either the phosphorus atom, leading to the cleavage of the phosphorus-oxygen (P-O) bond, or on the adjacent carbon atom of the formyl group, resulting in carbon-oxygen (C-O) bond cleavage. nih.govthieme-connect.de
The pathway of formyl phosphate hydrolysis is highly dependent on the pH of the surrounding medium. nih.gov Research using oxygen-18 (¹⁸O) isotope labeling has elucidated how the site of bond cleavage shifts with changes in acidity or alkalinity.
At a neutral pH of 7, hydrolysis proceeds via the cleavage of the P-O bond. nih.gov This was demonstrated by the incorporation of ¹⁸O from labeled water (H₂¹⁸O) into the resulting inorganic phosphate (Pi). nih.gov This type of mechanism involves a nucleophilic attack on the phosphorus atom. nih.gov
In contrast, under strongly acidic (pH 1) or strongly basic (pH 13) conditions, the mechanism shifts to C-O bond cleavage. nih.gov In these cases, the nucleophilic attack occurs at the carbonyl carbon of the formyl group. nih.gov The factors driving this mechanistic shift are related to the protonation state of the phosphate group and the nature of the attacking nucleophile (H₂O in acidic conditions, OH⁻ in basic conditions). rsc.org
Table 1: pH-Dependent Hydrolysis Pathways of Formyl Phosphate
| pH Condition | Site of Bond Cleavage | Mechanism |
| pH 1 (Acidic) | C-O | Nucleophilic attack on the formyl carbon |
| pH 7 (Neutral) | P-O | Nucleophilic attack on the phosphorus atom |
| pH 13 (Basic) | C-O | Nucleophilic attack on the formyl carbon |
| Data sourced from reference nih.gov. |
Reactivity with Biological Nucleophiles and Macromolecules
Formyl phosphate is a proposed or confirmed intermediate in several enzymatic reactions, where it reacts with various biological nucleophiles. nih.govnih.gov For instance, it is a putative enzyme-bound intermediate in the reaction catalyzed by formyltetrahydrofolate synthetase. nih.gov In this context, synthetic formyl phosphate can react with tetrahydrofolate to produce N¹⁰-formyltetrahydrofolate. nih.gov It also serves as a key intermediate in the reaction catalyzed by the E. coli PurT glycinamide (B1583983) ribonucleotide (GAR) transformylase, where it is subject to nucleophilic attack by the amine group of GAR to form formyl-GAR. nih.govwikipedia.org
A significant example of its reactivity with macromolecules involves its formation from oxidative DNA damage. pnas.org Oxidation at the 5'-position of deoxyribose in DNA can generate a highly reactive 3'-formylphosphate residue. pnas.org This species can then react with nucleophilic amino acid side chains in nearby proteins, such as histones. pnas.org
The reactivity of formyl phosphate is largely defined by the electrophilic character of its formyl group. pnas.org The labile phosphate ester acts as a good leaving group, which facilitates the transfer of the formyl group to a nucleophile. pnas.org This process is a type of acylation known as formylation.
The N⁶-amino groups of lysine (B10760008) residues within histone proteins are prominent examples of biological nucleophiles that can be targeted by formyl phosphate. pnas.org When 3'-formylphosphate is generated from oxidative DNA damage, it can readily transfer its electrophilic formyl group to these lysine residues, forming a stable N⁶-formyl-lysine modification. pnas.org This reaction highlights the role of formyl phosphate as a potent formylating agent for biological macromolecules, a process driven by the electrophilicity of its formyl moiety. pnas.org
Table 2: Formylation of Lysine by a Formyl Phosphate Residue
| Reactants | Product | Type of Reaction |
| 3'-formylphosphate (from oxidized deoxyribose) | N⁶-formyl-lysine | Nucleophilic Acyl Substitution |
| Nucleophilic N⁶-amino group of a lysine residue | ||
| Data sourced from reference pnas.org. |
Advanced Mechanistic Investigations and Spectroscopic Characterization of Formyl Phosphate 2
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the atomic-level structure and dynamics of molecules. In the context of formyl phosphate(2-), ³¹P, ¹³C, and ¹H NMR have been crucial for its characterization and for probing its interactions within enzymatic systems. researchgate.net
³¹P NMR is particularly sensitive to the chemical environment of phosphorus nuclei, making it an ideal tool for monitoring phosphoryl transfer reactions. researchgate.net Changes in the ³¹P chemical shift can signal the formation and cleavage of phosphoester bonds. Furthermore, NMR can detect conformational changes in an enzyme's active site that occur upon substrate binding and catalysis. researchgate.net
In studies of N¹⁰-formyltetrahydrofolate synthetase, ³¹P NMR has been instrumental. Positional isotope exchange experiments using ATP labeled with ¹⁸O at the β,γ-bridge position revealed no scrambling of the isotope in the product ADP during the reaction. nih.gov This lack of scrambling strongly suggests that the enzyme imposes significant conformational restraints on the bound ADP, preventing the free rotation of its β-phosphate group. nih.gov This finding, made possible by ³¹P NMR analysis, points to a highly ordered, sequential mechanism where phosphoryl transfer from ATP to formate (B1220265) occurs within a sterically constrained active site.
| Technique | Observation | Implication | Source(s) |
| ³¹P NMR | No scrambling of ¹⁸O label between β- and γ-phosphates of ADP during catalysis. | The enzyme's active site imposes conformational restraints, preventing free rotation of bound intermediates. This supports an ordered, sequential reaction mechanism. | nih.gov |
| ¹⁹F NMR | (Analogous System) Chemical shift changes in fluorine-labeled proteins upon phosphate (B84403) binding. | Demonstrates NMR's ability to detect and quantify conformational changes at specific residues during phosphorylation events. | researchgate.net |
Detecting a transient intermediate like formyl phosphate(2-) directly within an active enzyme complex (in situ) is challenging due to its low steady-state concentration and short lifetime. However, NMR has been successfully used to characterize synthetic formyl phosphate, providing a clear spectral signature for comparison. researchgate.net The synthetic compound was unequivocally identified using ¹H, ¹³C, and ³¹P NMR spectroscopy. researchgate.net
While direct in situ detection in the enzyme remains elusive, NMR has been used to monitor reactions involving formyl phosphate. For example, the non-enzymatic reaction between synthetically prepared formyl phosphate and tetrahydrofolate was analyzed using ¹H-NMR to identify the products formed. researchgate.net Such studies help to understand the intrinsic reactivity of the intermediate outside the confines of an enzyme. The ability of in situ NMR to monitor the real-time conversion of substrates to products in complex mixtures makes it a valuable tool for studying such reactive species. researchgate.netcaister.com
Probing Phosphoryl Transfer and Conformational Changes
Rapid-Quench Kinetic Studies for Elucidating Transient Intermediates
Rapid-quench kinetics is a powerful technique used to study pre-steady-state reaction kinetics, allowing for the observation of events that occur in the initial milliseconds of an enzymatic reaction. nih.govannualreviews.org This method involves rapidly mixing the enzyme and substrates and then stopping the reaction at defined, short time points by adding a quenching agent, such as acid.
This technique provided compelling evidence for formyl phosphate(2-) as a kinetically competent intermediate in the N¹⁰-formyltetrahydrofolate synthetase reaction. nih.gov Key findings from these studies include:
Rate-Limiting Step: This burst corresponds to a single turnover of the enzyme, where ATP phosphorylates formate to generate the enzyme-formyl phosphate-ADP complex. The subsequent, much slower steady-state rate is limited by the slow release of the products (ADP and N¹⁰-formyltetrahydrofolate) from the enzyme. nih.gov
| Enzyme System | Kinetic Parameter | Measured Rate (at 5°C) | Interpretation | Source(s) |
| N¹⁰-formyltetrahydrofolate Synthetase | ADP Formation Burst Rate | 18 s⁻¹ | Rate of formation of the E-formyl phosphate-ADP intermediate complex. | nih.govresearchgate.net |
| N¹⁰-formyltetrahydrofolate Synthetase | Overall Reaction Steady-State Rate | 14 s⁻¹ | Rate limited by the release of products from the enzyme. | nih.govresearchgate.net |
Isotopic Labeling Strategies (e.g., ¹⁸O, ¹³C) for Tracing Reaction Pathways
Isotopic labeling is a definitive method for tracing the fate of specific atoms through a chemical or biochemical reaction. alfa-chemistry.com By replacing an atom with its heavier, stable isotope (like ¹³C for ¹²C or ¹⁸O for ¹⁶O), researchers can follow the label into the products, elucidating the reaction mechanism and connectivity. kit.edubeilstein-journals.org
¹⁸O-Labeling Studies: Oxygen-18 has been used to probe the mechanism of both the formation and breakdown of formyl phosphate.
Mechanism of Formation: In the N¹⁰-formyltetrahydrofolate synthetase reaction, ATP specifically labeled with ¹⁸O in the non-bridge oxygens of the γ-phosphate was used. The key question was whether the phosphoryl transfer to formate occurred directly. Analysis showed that the ¹⁸O was transferred to the inorganic phosphate product, confirming that the γ-phosphoryl group of ATP is directly transferred to formate to create the formyl phosphate intermediate. nih.gov
Mechanism of Hydrolysis: The site of bond cleavage during the hydrolysis of synthetic formyl phosphate was investigated using H₂¹⁸O. By analyzing the resulting inorganic phosphate with NMR, researchers determined that at neutral pH (pH 7), hydrolysis occurs via P-O bond cleavage. However, under acidic (pH 1) or basic (pH 13) conditions, the cleavage occurs at the C-O bond. researchgate.net
¹³C-Labeling Studies: Carbon-13 labeling provides a way to track the carbon backbone of molecules. Using ¹³C-labeled formate as a substrate for N¹⁰-formyltetrahydrofolate synthetase allows for the unambiguous tracking of the formyl group from the initial substrate to the final N¹⁰-formyltetrahydrofolate product, confirming the pathway of carbon flow. mdpi.comacs.org The characterization of synthetic formyl phosphate itself was also aided by ¹³C NMR, which helped to confirm its structure. researchgate.net
| Isotope Used | Experiment | Result | Mechanistic Insight | Source(s) |
| ¹⁸O | Hydrolysis of formyl phosphate in H₂¹⁸O | At pH 7, ¹⁸O is incorporated into inorganic phosphate. | Demonstrates that hydrolysis proceeds via nucleophilic attack on the phosphorus atom (P-O bond cleavage) under neutral conditions. | researchgate.net |
| ¹⁸O | Reaction with [β,γ-¹⁸O]ATP | No scrambling of the ¹⁸O label in the product ADP. | The enzyme-bound intermediate is conformationally restricted and does not dissociate before the final reaction step. | nih.govresearchgate.net |
| ¹³C | Reaction with ¹³C-labeled formate | The ¹³C label is tracked from formate to the final formylated product. | Confirms that the formyl group from formate is directly incorporated into the product via the formyl phosphate intermediate. | mdpi.comacs.org |
Computational and Theoretical Approaches to Formyl Phosphate 2 Chemistry and Enzymology
Quantum Chemical Calculations of Formyl Phosphate(2-) Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. ajol.info These calculations can predict optimized geometries, reaction pathways, and transition states for chemical reactions involving species like formyl phosphate (B84403). acs.orgnih.gov By modeling the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the chemical reactivity and stability of a compound. ajol.info For phosphate compounds, these methods are crucial for understanding the mechanisms of phosphoryl transfer and hydrolysis, which are fundamental to biochemistry. acs.orgrsc.org
The hydrolysis of formyl phosphate is a key reaction, and its energy profile has been a subject of theoretical study. Computational models are used to calculate the free energy changes (ΔG) and activation energy barriers along the reaction coordinate. researchgate.net These energy profiles help distinguish between different possible reaction mechanisms, such as associative, dissociative, or concerted pathways. rsc.org
For instance, theoretical studies on the hydrolysis of similar phosphate esters help model the release of phosphate in enzymatic reactions. researchgate.net A hypothetical energy profile for formyl phosphate hydrolysis, based on related compounds, would involve a transition state leading to the formation of formate (B1220265) and inorganic phosphate. The calculated energy barrier for such a reaction provides a quantitative measure of the reaction rate. researchgate.net
In an enzymatic context, these calculations can be extended using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. acs.org This approach treats the reactive center (formyl phosphate and key active site residues) with high-level quantum mechanics, while the rest of the protein environment is modeled using more computationally efficient molecular mechanics. This allows for the investigation of how the enzyme stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. For example, studies on a two-enzyme route for converting formate to formaldehyde (B43269) have utilized Maximal Driving Force (MDF) calculations to assess the thermodynamic feasibility and energy profiles of pathways involving a formyl phosphate intermediate. researchgate.net
Table 7.1: Illustrative Energy Data for Phosphate Hydrolysis Reactions This table presents representative data from studies on phosphate ester hydrolysis to illustrate the type of information gained from quantum chemical calculations. Specific values for formyl phosphate may vary.
| Reaction Step | System | Calculation Method | Calculated Activation Free Energy (kcal/mol) |
| Hydrolysis | p-Nitrophenyl phosphate (pNPP) dianion | DFT (B3LYP) | ~25-30 |
| Hydrolysis | Methyl phosphate dianion | DFT (B3LYP) | ~30-35 |
| Phosphate Release | Phosphonoacetaldehyde Hydrolase Model | DFT | ~4.1 |
Molecular Dynamics Simulations of Enzyme-Formyl Phosphate(2-) Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interactions between an enzyme and its substrate, such as formyl phosphate. biorxiv.org These simulations model the movements of atoms over time by solving Newton's equations of motion, providing a detailed view of protein flexibility, conformational changes, and binding events. pnas.orgnih.gov
An MD simulation of a formyl phosphate-utilizing enzyme would typically start with the 3D structure of the protein. Formyl phosphate would be "docked" into the active site, and the entire system would be solvated in a box of water molecules to mimic physiological conditions. plos.orgnih.gov The simulation, often running for nanoseconds to microseconds, reveals how the enzyme accommodates the substrate. Key insights that can be gained include:
Binding Affinity and Pose: MD simulations can refine the initial docked position of formyl phosphate, showing the most stable binding orientation and identifying the specific amino acid residues that form hydrogen bonds, salt bridges, or van der Waals interactions with the substrate. nih.gov
Conformational Changes: Enzymes are not static. Upon substrate binding, they often undergo conformational changes. MD can capture these movements, such as the closing of an active site "lid" or shifts in protein domains, which are crucial for catalysis. pnas.org
Role of Water and Ions: The simulation explicitly includes water molecules and ions, allowing for the study of their role in mediating enzyme-substrate interactions and participating directly in the catalytic mechanism. nih.gov
Flexibility Analysis: By calculating the root-mean-square fluctuation (RMSF) of each residue, MD can identify which parts of the enzyme become more rigid or more flexible upon binding formyl phosphate, highlighting regions important for stability and function. pnas.org
While specific MD studies on formyl phosphate are not widely published, the methodology has been extensively applied to other enzyme-phosphate systems, demonstrating its utility in explaining the structural basis of substrate specificity and catalysis. nih.govplos.orgnih.gov
Computational Protein Design for Novel Formyl Phosphate(2-)-Utilizing Enzymes
Computational protein design aims to create new proteins with novel or enhanced functions. nih.goviphy.ac.cn This field combines principles of biophysics, structural biology, and computer science to search the vast space of possible amino acid sequences for one that will fold into a desired structure and perform a specific function, such as binding or catalyzing a reaction for a target molecule like formyl phosphate. upenn.edu
The process often involves:
Scaffold Selection: Choosing a stable protein structure (a scaffold) that can accommodate the desired active site.
Active Site Design: Computationally placing the transition state of the desired reaction (e.g., the reduction of formyl phosphate) into the scaffold.
Sequence Optimization: Using algorithms to mutate the surrounding amino acid residues to create an optimal environment that stabilizes the transition state and binds the substrate.
This approach has been successfully used to create enzymes for reactions not found in nature. upenn.edu
More directly related to formyl phosphate, a semi-rational design approach was used to engineer an enzyme for the specific reduction of formyl phosphate to formaldehyde. researchgate.net Researchers started with an N-acetyl-γ-glutamyl phosphate (NAGP) reductase, which had a promiscuous, low-level activity with formyl phosphate. Through iterative saturation mutagenesis guided by computational modeling of the active site, they introduced key mutations. This rational design process successfully created a triple-mutant enzyme with a 300-fold shift in specificity towards formyl phosphate and a complete loss of its native activity. researchgate.net This work demonstrates how computational and theoretical approaches can be used to rationally engineer a novel enzyme that specifically utilizes formyl phosphate as a substrate. researchgate.net
Table 7.2: Key Enzymes in a Synthetic Formate Assimilation Pathway This table describes enzymes in a pathway designed to convert formate into a central metabolite, showcasing the integration of designed and natural enzymes.
| Enzyme | Abbreviation | Function in Pathway | Origin |
| Formate Dehydrogenase | FDH | Oxidizes formate to produce NADH. nih.gov | Natural |
| Acetyl-CoA Synthetase | ACS | Activates formate (or acetate). nih.govmdpi.com | Natural |
| Acetaldehyde Dehydrogenase | ACDH | Reduces an acyl-CoA intermediate. nih.govmdpi.com | Natural |
| Formolase | FLS | Catalyzes C-C bond formation to produce dihydroxyacetone. nih.govmdpi.com | Computationally Designed |
| Dihydroxyacetone Kinase | DHAK | Phosphorylates dihydroxyacetone to enter glycolysis. nih.govresearchgate.net | Natural |
Evolutionary and Prebiotic Significance of Formyl Phosphate 2
Hypothetical Role of Formyl Phosphate(2-) in Early Metabolic Systems
The emergence of metabolic systems from the prebiotic environment is a cornerstone of origin-of-life theories. In this context, formyl phosphate(2-) is considered a probable candidate for central involvement in prebiotic chemistry, particularly within the framework of alkaline hydrothermal vent models. ulisboa.ptacs.orgnih.gov These environments are thought to have provided the necessary chemical gradients and raw materials for the dawn of biochemistry. ulisboa.ptnih.gov
Researchers propose that simple molecules like formyl phosphate (B84403) were part of a core group of compounds that facilitated the first metabolic reactions. nih.gov Its potential formation from highly soluble ammonium (B1175870) formate (B1220265), a compound plausibly formed from the hydrolysis of cyanide, suggests a pathway for its availability on the early Earth. nasa.gov Experiments have shown that ammonium formate, when heated with orthophosphate, can produce pyrophosphate in significant yields, a reaction that may proceed through a formyl phosphate intermediate. nasa.gov
In these early systems, energy transfer would have been a critical function. Formyl phosphate, along with other energy-rich compounds like acetyl phosphate and carbamoyl (B1232498) phosphate, is hypothesized to have been a key player. ulisboa.ptacs.org Before the evolution of ATP as the universal energy currency, simpler molecules likely fulfilled this role. nih.gov Acetyl phosphate, for instance, is suggested to have been a primordial energy currency, and formyl phosphate shares a similar high-energy mixed anhydride (B1165640) bond structure. acs.orgnih.gov This suggests it could have participated in substrate-level phosphorylation, transferring its phosphate group to other molecules and driving early metabolic reactions.
Link to the Origin of Carbon Fixation and Biosynthetic Pathways
Formyl phosphate(2-)'s significance extends to the origins of carbon fixation and the synthesis of life's fundamental building blocks. It is intricately linked to the acetyl-CoA (or Wood-Ljungdahl) pathway, considered by many to be one of the most ancient pathways of CO2 fixation. ulisboa.ptnih.govwikipedia.org This pathway involves the reduction of carbon dioxide to a methyl group, and the synthesis of formyl pterins is an essential, though energetically demanding, step in this process. ulisboa.ptnih.govnih.govroyalsocietypublishing.org The formation of these formyl pterins could have involved formyl phosphate, linking it directly to the entry of inorganic carbon into the biosphere. royalsocietypublishing.org
Furthermore, formyl phosphate is a key intermediate in modern biosynthetic pathways, suggesting a deep evolutionary heritage. wikipedia.org A prime example is its role in the de novo biosynthesis of purines, the essential components of RNA and DNA. royalsocietypublishing.orgwikipedia.org In some organisms, the enzyme PurT GAR transformylase catalyzes a formylation step necessary for building the purine (B94841) ring structure. wikipedia.org The proposed mechanism for this reaction involves the formation of a transient, high-energy formyl phosphate intermediate from formate and ATP. wikipedia.orgnih.gov This intermediate is then attacked by an amine on the substrate to transfer the formyl group. wikipedia.org The detection of a formyl phosphate intermediate in mutagenesis experiments supports its role as a chemically and kinetically competent species in this biological formylation. wikipedia.orgnih.gov
The presence of carbon atoms derived from formyl groups in the backbone of all modern purine and pyrimidine (B1678525) bases is considered a potential biochemical fossil, hinting at life's autotrophic origins in a chemical environment rich in reactive one-carbon (C1) compounds like formyl phosphate. royalsocietypublishing.org This suggests that the pathways for synthesizing life's most fundamental molecules may have co-opted simple, prebiotically available building blocks and energy sources, with formyl phosphate playing a crucial role in bridging the gap between inorganic C1 compounds and complex biomolecules. nih.govroyalsocietypublishing.org
Future Directions in Formyl Phosphate 2 Research
Elucidating Undiscovered Enzymatic Pathways and Biological Roles of Formyl Phosphate(2-)
A primary focus of future research will be the definitive identification of natural enzymatic pathways that produce and consume formyl phosphate (B84403). While it has been proposed as a transient intermediate, direct evidence of its role in mainstream metabolism is still emerging.
One area of investigation is its potential involvement in one-carbon (C1) metabolism. Some new-to-nature enzymatic cascades have been proposed where formate (B1220265) is activated to formyl phosphate before being reduced to formaldehyde (B43269). researchgate.netbiorxiv.orgoup.com This would be a significant finding, as formaldehyde is a key intermediate that can be assimilated into central metabolism. oup.com However, it is still unclear if these pathways occur naturally in microorganisms and contribute to formate assimilation. researchgate.netresearchgate.net
Another intriguing possibility is the role of formyl phosphate in post-translational modifications. Oxidative damage to DNA can lead to the formation of a 3′-formylphosphate residue. nih.gov This reactive species can then transfer its formyl group to lysine (B10760008) residues on histone and other chromatin proteins, a process called N-formylation. nih.gov The biological implications of this modification, particularly its potential to disrupt cellular signaling by mimicking N-acetylation, are a critical area for future studies. nih.gov
Research into the promiscuous activities of known enzymes could also uncover roles for formyl phosphate. For instance, some enzymes might exhibit a secondary, previously undetected, activity involving formyl phosphate.
Advanced Structural Biology Approaches to Formyl Phosphate(2-)-Binding Enzymes
Understanding how enzymes recognize and catalyze reactions with the small and reactive formyl phosphate molecule is crucial. Advanced structural biology techniques will be instrumental in this endeavor.
X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structures of enzymes in complex with formyl phosphate or its analogs. These "snapshots" can reveal the specific amino acid residues involved in binding and catalysis. For example, structural studies of N10-formyltetrahydrofolate synthetase have suggested the involvement of an arginine residue in binding the formyl phosphate intermediate. acs.org Similarly, studies on PurT transformylase have implicated a specific glycine (B1666218) residue in protecting the formyl phosphate intermediate within the active site. nih.gov
Computational approaches, such as molecular dynamics simulations, can complement experimental data by providing insights into the dynamic process of substrate binding and product release. plos.org These simulations can help to understand the conformational changes an enzyme undergoes during its catalytic cycle. Analyzing the propensities of different amino acids in phosphate-binding sites can also guide the design of future experiments and the interpretation of structural data. nih.gov
A significant challenge is the inherent instability of formyl phosphate. researchgate.net Researchers may need to employ substrate analogs or use rapid trapping techniques to capture the enzyme-substrate complex. The development of novel probes and analytical methods will be essential for these studies.
Expanding Synthetic Biology Applications for Carbon Recycling and Bioproduction
Formyl phosphate is a key intermediate in novel synthetic pathways designed for carbon fixation and the production of value-added chemicals. researchgate.netsynbiobeta.com Formate, which can be produced from CO2, can be enzymatically converted to formyl phosphate and then to formaldehyde, a central building block for various bioproducts. researchgate.netsynbiobeta.comresearchgate.net
Future research will focus on optimizing these synthetic pathways. This includes:
Enzyme Engineering: Improving the efficiency and specificity of enzymes that utilize formyl phosphate, such as formyl phosphate reductase. researchgate.netnih.gov
Pathway Engineering: Assembling and fine-tuning multi-enzyme cascades to convert formate into desired products. researchgate.netosti.gov This involves balancing the expression levels of different enzymes and minimizing the accumulation of toxic intermediates.
Host Engineering: Engineering platform organisms like Escherichia coli to efficiently utilize these synthetic pathways for growth and bioproduction. researchgate.netbiorxiv.org
These efforts could lead to sustainable methods for producing fuels, chemicals, and materials from renewable feedstocks, contributing to a circular bioeconomy. researchgate.net
Interdisciplinary Approaches Integrating Chemical Biology and Systems Biology for Comprehensive Understanding
A holistic understanding of formyl phosphate's role in biology and its potential applications requires a multidisciplinary approach.
Chemical biology will be crucial for developing new tools to study formyl phosphate. This includes the synthesis of novel chemical probes to detect and quantify formyl phosphate in living cells, as well as the development of inhibitors to selectively block the activity of formyl phosphate-metabolizing enzymes. uzh.ch
Systems biology approaches can be used to model and analyze the metabolic networks in which formyl phosphate may be involved. By integrating experimental data from genomics, proteomics, and metabolomics, researchers can build computational models to predict how perturbations in formyl phosphate metabolism might affect the entire cellular system. This can help to identify new potential functions and regulatory mechanisms.
The integration of these disciplines will be essential to fully elucidate the biochemistry of formyl phosphate and to harness its potential for biotechnology and synthetic biology.
Q & A
Q. How can formyl phosphate(2-) be detected and quantified in enzymatic reactions?
Formyl phosphate(2-) can be detected via ³¹P NMR spectroscopy , which tracks chemical shifts caused by isotopic labeling (e.g., ^18O in phosphate groups). For instance, ^18O incorporation from labeled formate into inorganic phosphate during enzymatic reactions produces detectable upfield shifts in ³¹P NMR spectra . Quantification can also be achieved using spectrophotometric assays , such as measuring phosphate release via a standard curve (absorbance vs. concentration) calibrated with known phosphate standards. Statistical tools like Excel’s LINEST function can calculate regression parameters and confidence intervals for accuracy .
Q. What experimental methods confirm formyl phosphate(2-) as a reaction intermediate?
Trapping experiments with enzyme mutants (e.g., G162I in purT GAR transformylase) can stabilize intermediates like formyl phosphate(2-) by weakening substrate binding, allowing direct detection via NMR or mass spectrometry . Positional isotope exchange (PIX) studies using ^18O-labeled ATP also provide evidence: exchange between bridge and non-bridge oxygen positions in ATP during catalysis indicates intermediate formation .
Q. How is formyl phosphate(2-) synthesized in vitro for biochemical studies?
Formyl phosphate(2-) is enzymatically synthesized using acetate kinase (AckA) to phosphorylate formate with ATP. The reaction is monitored in situ due to the compound’s instability. For example, coupling AckA with reductases (e.g., ArgC) enables real-time tracking of formyl phosphate(2-) conversion to formaldehyde .
Advanced Research Questions
Q. How can enzyme engineering enhance formyl phosphate(2-) utilization in synthetic pathways?
Iterative saturation mutagenesis (ISM) targets active-site residues (e.g., S178, G182 in DaArgC) to improve substrate specificity. Screening variants under decreasing formate concentrations selects for mutants with lower values, enhancing catalytic efficiency for formyl phosphate(2-) reduction . Structural insights from substrate-channel modeling (e.g., GAG motifs in ArgC) guide residue substitutions to exclude native substrates and favor formyl phosphate(2-) binding .
Q. What strategies resolve contradictions in mechanistic data for formyl phosphate(2-)-dependent reactions?
Discrepancies between concerted vs. stepwise mechanisms (e.g., in purT GAR transformylase) are addressed by combining isotopic labeling (¹⁸O tracking) and kinetic isotope effects (KIEs) . For example, ¹⁸O transfer to inorganic phosphate supports a stepwise mechanism, while PIX experiments with ^11C-¹⁸O ATP validate intermediate formation . Mutagenesis studies further differentiate mechanisms by altering intermediate stability .
Q. How does formyl phosphate(2-) compare thermodynamically to other C1-activation pathways?
The formyl phosphate(2-) route operates at the lowest thermodynamic limit among C1 pathways due to its high-energy phosphate bond. Comparative studies using isothermal titration calorimetry (ITC) and Gibbs free energy calculations () show its advantage in synthetic pathways for formate assimilation, enabling efficient coupling with NAD(P)H-dependent reductases .
Q. What analytical techniques validate formyl phosphate(2-) stability and reactivity in complex mixtures?
Reactivity assays with Nash reagent distinguish formyl phosphate(2-) from similar compounds (e.g., formyl-CoA or acetaldehyde) by measuring formaldehyde production spectrometrically . High-resolution mass spectrometry (HRMS) and HPLC-coupled NMR provide additional specificity, resolving degradation products and quantifying intermediate turnover rates .
Methodological Considerations
Q. How should researchers design experiments to minimize formyl phosphate(2-) degradation?
Use in situ generation (e.g., via AckA-catalyzed phosphorylation) to avoid isolation, as formyl phosphate(2-) hydrolyzes rapidly. Buffered solutions at pH 7–8 and temperatures ≤30°C improve stability. Include enzyme inhibitors (e.g., EDTA for metalloenzymes) in controls to isolate non-enzymatic degradation .
Q. What statistical approaches are critical for analyzing phosphate quantification data?
Apply error propagation models for replicate measurements (e.g., standard deviation and 95% confidence intervals). Tools like LINEST in Excel calculate regression slopes, intercepts, and values for standard curves. Outlier removal protocols (e.g., Grubbs’ test) ensure data integrity .
Q. How can synthetic pathways incorporating formyl phosphate(2-) be interfaced with existing metabolic routes?
Modular pathway design uses promiscuous enzymes (e.g., engineered ArgC reductases) to link formyl phosphate(2-) reduction with downstream formaldehyde assimilation. Flux balance analysis (FBA) optimizes pathway stoichiometry, while ¹³C metabolic flux analysis tracks carbon incorporation into target compounds (e.g., C2 metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
